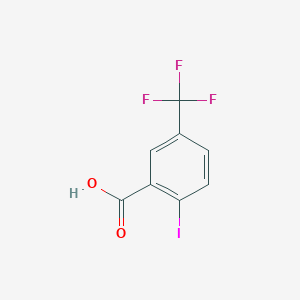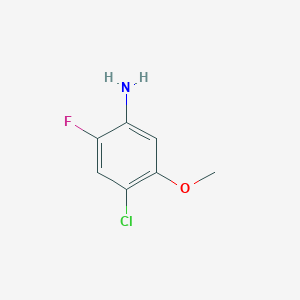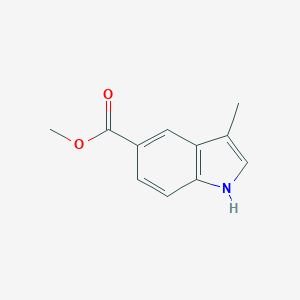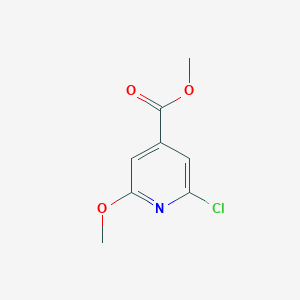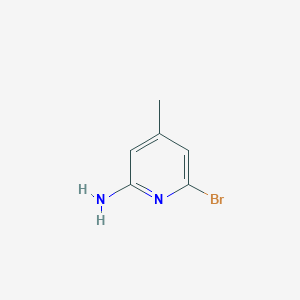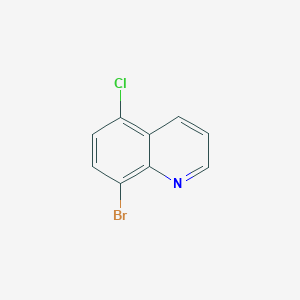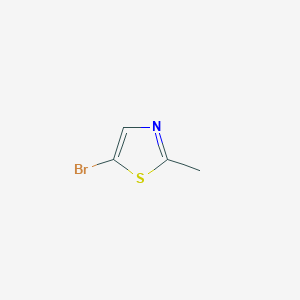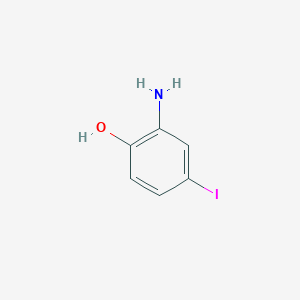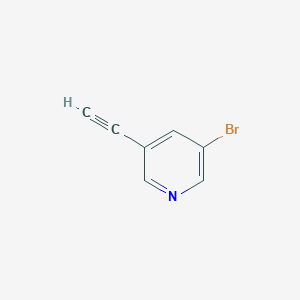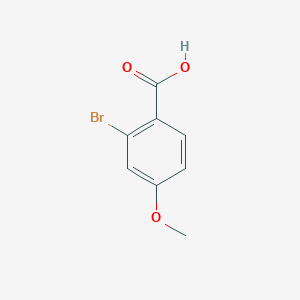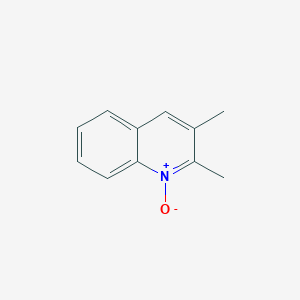
Quinoline, 2,3-dimethyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 2,3-dimethyl-, 1-oxide, also known as DMQO, is a heterocyclic organic compound with a molecular formula of C10H9NO. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 118-120°C. DMQO has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Quinoline, 2,3-dimethyl-, 1-oxide is not fully understood, but it is believed to act as a radical scavenger and antioxidant. Quinoline, 2,3-dimethyl-, 1-oxide has been shown to inhibit lipid peroxidation and protect against oxidative stress in vitro. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide has been shown to inhibit the activity of enzymes such as xanthine oxidase and nitric oxide synthase.
Efectos Bioquímicos Y Fisiológicos
Quinoline, 2,3-dimethyl-, 1-oxide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and protect against oxidative stress in vitro. Quinoline, 2,3-dimethyl-, 1-oxide has also been shown to inhibit the activity of enzymes such as xanthine oxidase and nitric oxide synthase. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Quinoline, 2,3-dimethyl-, 1-oxide in lab experiments include its unique properties, such as its fluorescent properties and antioxidant activity. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide is relatively easy to synthesize and is stable under a variety of conditions. However, there are also limitations to using Quinoline, 2,3-dimethyl-, 1-oxide in lab experiments, such as its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Quinoline, 2,3-dimethyl-, 1-oxide. One potential application is in the development of new fluorescent probes for detecting metal ions. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide could be studied further for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Finally, Quinoline, 2,3-dimethyl-, 1-oxide could be studied for its potential use as an antioxidant and radical scavenger in various applications, such as in the food and cosmetic industries.
Métodos De Síntesis
Quinoline, 2,3-dimethyl-, 1-oxide can be synthesized through several methods, including the oxidation of 2,3-dimethylquinoline with hydrogen peroxide, the oxidation of 2,3-dimethylquinoline with potassium permanganate, and the oxidation of 2,3-dimethylquinoline with peroxyacids. The most common method for synthesizing Quinoline, 2,3-dimethyl-, 1-oxide is the oxidation of 2,3-dimethylquinoline with hydrogen peroxide in the presence of a catalyst such as tungsten oxide or molybdenum oxide.
Aplicaciones Científicas De Investigación
Quinoline, 2,3-dimethyl-, 1-oxide has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. Quinoline, 2,3-dimethyl-, 1-oxide has also been used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the synthesis of quinolines. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
14300-11-9 |
|---|---|
Nombre del producto |
Quinoline, 2,3-dimethyl-, 1-oxide |
Fórmula molecular |
C11H11NO |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2,3-dimethyl-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C11H11NO/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,1-2H3 |
Clave InChI |
WBLLAYDCFPAIPX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2[N+](=C1C)[O-] |
SMILES canónico |
CC1=CC2=CC=CC=C2[N+](=C1C)[O-] |
Sinónimos |
2,3-Dimethylquinoline 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




